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Compound of Interest

Compound Name: Oxirane-2-carboxylic acid

Cat. No.: B1221590 Get Quote

For researchers, scientists, and professionals in drug development, this in-depth technical

guide provides a comprehensive overview of the spectroscopic data for Oxirane-2-carboxylic
acid (also known as glycidic acid). This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies

for their acquisition.

Oxirane-2-carboxylic acid is a bifunctional molecule containing both a reactive epoxide ring

and a carboxylic acid group, making it a valuable building block in organic synthesis,

particularly in the development of pharmaceuticals. Understanding its structural features

through spectroscopic analysis is crucial for its application and for quality control.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of Oxirane-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Proton
Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H-2 ~3.5 - 3.7
Doublet of doublets

(dd)
J_H2-H3a, J_H2-H3b

H-3a ~2.8 - 3.0
Doublet of doublets

(dd)

J_H3a-H3b, J_H2-

H3a

H-3b ~3.0 - 3.2
Doublet of doublets

(dd)

J_H3a-H3b, J_H2-

H3b

-COOH > 10 Broad singlet -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration.

¹³C NMR (Carbon-13 NMR) Data

Carbon Chemical Shift (δ) (ppm)

C-2 ~48 - 52

C-3 ~45 - 49

-COOH ~170 - 175

Note: The chemical shift of the carboxylic acid carbon is typically in the downfield region of the

spectrum.

Infrared (IR) Spectroscopy
Significant IR Absorption Peaks
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Wavenumber (cm⁻¹) Functional Group Description

3300 - 2500 O-H (Carboxylic Acid)

Very broad and strong,

characteristic of hydrogen-

bonded dimers

1760 - 1690 C=O (Carboxylic Acid) Strong and sharp

1320 - 1210 C-O (Carboxylic Acid) Medium to strong

1280 - 1230 Epoxide Ring Asymmetric C-O-C stretch

950 - 810 Epoxide Ring
Symmetric C-O-C stretch

(rocking)

880 - 750 Epoxide Ring C-H bend (out-of-plane)

Mass Spectrometry (MS)
Expected Mass Spectral Data

m/z Ion Notes

88 [M]⁺
Molecular ion peak (may be

weak)

71 [M-OH]⁺ Loss of hydroxyl radical

45 [COOH]⁺ Carboxyl group fragment

43 [M-COOH]⁺ Loss of carboxyl group

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible acquisition of

spectroscopic data.

NMR Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 5-10 mg of

Oxirane-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent. Due to the polar
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nature of the carboxylic acid, deuterated chloroform (CDCl₃) may be used, but for better

solubility and to observe the acidic proton, deuterated dimethyl sulfoxide (DMSO-d₆) or

deuterated methanol (CD₃OD) are recommended. Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation and Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise

ratio. Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45

degrees, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required

compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a

relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a

small amount of Oxirane-2-carboxylic acid (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and pestle to

a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Measurement: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a

background spectrum of the empty sample compartment or the pure KBr pellet before

running the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

Mass Spectrometry (MS)
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Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS),

derivatization is often necessary to increase the volatility of the carboxylic acid. A common

method is esterification, for example, by reaction with diazomethane or a silylating agent like

BSTFA. For direct infusion analysis using techniques like Electrospray Ionization (ESI),

dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile,

often with the addition of a small amount of formic acid or ammonium acetate to promote

ionization.

Instrumentation and Parameters:

Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for

Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Data Acquisition: Acquire spectra over a mass range appropriate for the expected molecular

weight and fragments (e.g., m/z 30-200). For fragmentation analysis, tandem mass

spectrometry (MS/MS) can be employed to isolate the molecular ion and induce

fragmentation.

Visualizing Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Oxirane-2-carboxylic acid.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of Oxirane-2-carboxylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221590#spectroscopic-data-of-oxirane-2-carboxylic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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